2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde

Overview

Description

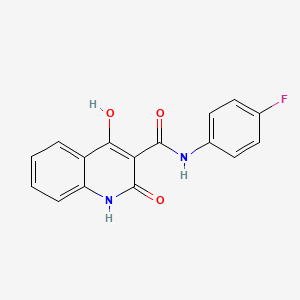

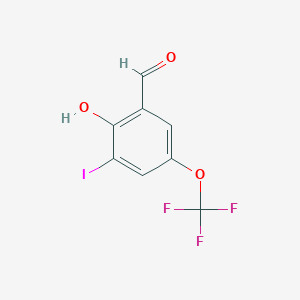

2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4F3IO3 and a molecular weight of 332.02 . It is also known as IodoPA or IFAP. The compound is typically stored at refrigerated temperatures .

Molecular Structure Analysis

The InChI code for 2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde is1S/C8H4F3IO3/c9-8(10,11)15-5-1-4(3-13)7(14)6(12)2-5/h1-3,14H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde include a molecular weight of 332.02 and a molecular formula of C8H4F3IO3 . The compound is typically stored at refrigerated temperatures .Scientific Research Applications

Synthesis and Chemical Properties

- 2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde has been utilized in the synthesis of complex chemical compounds. For instance, it plays a role in the formation of oxazole-2-thiones via a DMSO-promoted oxidation process, where its derivatives participate in significant chemical reactions (Creary & Losch, 2008).

- This compound's unique structure also makes it suitable for the synthesis of copper complexes. Its reactivity with copper acetate under specific conditions has been explored for forming novel crystalline structures (Liu, 2010).

Application in Medicinal Chemistry

- In medicinal chemistry, derivatives of 2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde, such as benzyloxy-benzaldehyde, serve as valuable intermediates. These derivatives have potential applications in drug design, especially when attached to a five-membered heterocycle (Bölcskei, Andrea, & Keglevich, 2022).

Polymer Synthesis

- It has been used in the synthesis of various polymers. For example, the compound's derivatives have been incorporated into styrene copolymerization, indicating its utility in creating novel polymeric materials (Cimino et al., 2020).

Catalysis and Chemical Reactions

- This compound and its derivatives have been found useful in catalysis and specific chemical reactions. The compound's structure enables it to participate in complex reactions, such as the synthesis of porphyrin derivatives (Leroy et al., 2004).

Safety and Hazards

properties

IUPAC Name |

2-hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO3/c9-8(10,11)15-5-1-4(3-13)7(14)6(12)2-5/h1-3,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVGGCSYLYHROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)I)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2356138.png)

![1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2356144.png)

![2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL](/img/structure/B2356148.png)

![(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide](/img/structure/B2356154.png)

![7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356155.png)

![3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2356156.png)